

# Comparative Guide: <sup>1</sup>H NMR Spectral Analysis of H-His(1-Me)-OMe HCl

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## Compound of Interest

Compound Name: *H-His(1-Me)-OMe HCl*

CAS No.: 256657-21-3

Cat. No.: B6342809

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## Executive Summary

**H-His(1-Me)-OMe HCl** (Histidine methyl ester,

-methylated, hydrochloride salt) is a critical intermediate in the synthesis of metabolically stable peptidomimetics and epigenetic modulators. Its structural integrity is defined not just by purity, but by regiochemical fidelity.

The methylation of the imidazole ring can occur at the

(position 1, pro) or

(position 3, tele) nitrogen. Distinguishing these isomers is the primary analytical challenge, as their <sup>1</sup>D

<sup>1</sup>H NMR chemical shifts are nearly identical.

This guide provides a definitive protocol for the structural validation of **H-His(1-Me)-OMe HCl**, contrasting it with its regioisomer (3-Me) and the non-methylated precursor. It moves beyond

basic assignment to establish a self-validating NOE-based workflow for absolute regio-confirmation.

## Structural Context & Regiochemistry

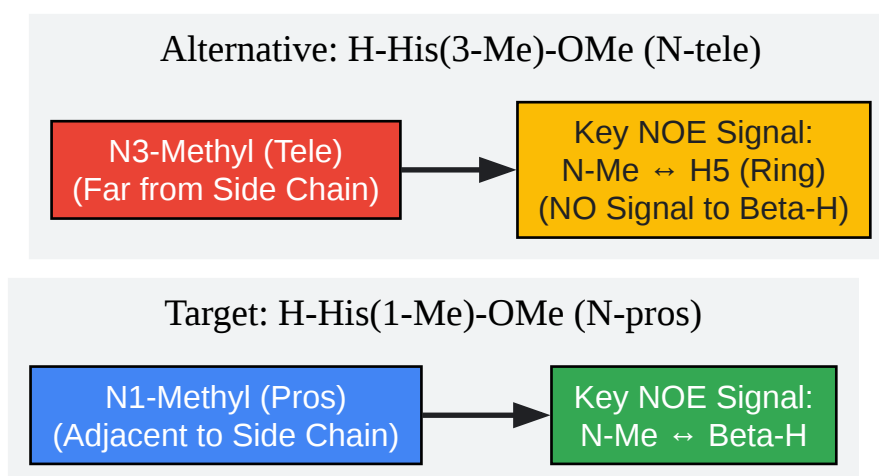
To ensure accurate analysis, we must first define the nomenclature. Ambiguity between "1-Me" and "3-Me" is common in literature. This guide adheres to the IUPAC convention where the nitrogen adjacent to the alanine side chain is N1 (

).

- Target Molecule: H-His(1-Me)-OMe (N-pros) (N1-methyl)
- Common Impurity/Alternative: H-His(3-Me)-OMe (N-tele) (N3-methyl)

## Diagram 1: Structural Regiochemistry & Numbering

This diagram visualizes the critical NOE (Nuclear Overhauser Effect) correlations required to distinguish the isomers.



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Caption: Regiochemical distinction relies on spatial proximity. The N1-methyl group shows an NOE correlation to the Beta-protons; the N3-methyl does not.

## Experimental Protocol

The choice of solvent and pH is critical. Imidazole proton shifts are highly pH-dependent. The HCl salt form ensures the imidazole is protonated (imidazolium), stabilizing the shifts.

## Reagents & Preparation[1][2][3]

- Solvent: Deuterium Oxide ( $D_2O$ ), 99.9% D) is preferred over DMSO- $d_6$  for HCl salts to avoid broadening of exchangeable protons and to mimic physiological pH trends.
- Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) at 0.01 mM. Avoid TMS in  $D_2O$  due to solubility issues.
- Concentration: 10–15 mg/mL (ensures sufficient signal-to-noise for 2D experiments).

## Step-by-Step Workflow

- Dissolution: Dissolve 10 mg of **H-His(1-Me)-OMe HCl** in 600  $\mu$ L of  $D_2O$ .
- Equilibration: Allow the sample to sit for 5 minutes to ensure full H/D exchange of the amine and amide protons (these signals will disappear in  $D_2O$ , simplifying the spectrum).
- Acquisition:
  - Experiment 1: Standard 1D Proton (16 scans).

- Experiment 2 (Crucial): 2D NOESY or ROESY (mixing time 500ms). This is the self-validating step to confirm regiochemistry.

## Spectral Analysis & Assignment

The following data assumes the sample is in

at 298 K.

**Table 1: Comparative Chemical Shift Data (ppm)**

Proton Assignment	H-His(1-Me)-OMe (Target)	H-His(3-Me)-OMe (Isomer)	H-His-OMe (Native)	Multiplicity
O-Methyl (Ester)	3.82	3.82	3.81	Singlet (3H)
N-Methyl (Ring)	3.75	3.68	N/A	Singlet (3H)
Alpha-H (-CH)	4.45	4.42	4.40	Triplet/dd (1H)
Beta-H (-CH2)	3.35, 3.45	3.25, 3.35	3.30, 3.40	Multiplet (2H)
Imidazole H5	7.35	7.05	7.30	Singlet (1H)
Imidazole H2	8.65	7.65	8.60	Singlet (1H)

Note: Shifts are approximate and concentration/pH dependent. The key takeaway is the subtle shift in the N-Methyl group and the significant shift in the aromatic protons.

## Detailed Peak Analysis

- The Methyl Region (3.6 - 3.9 ppm):
  - You will see two distinct singlets.<sup>[1]</sup> The sharp singlet at ~3.82 ppm is the methyl ester ( ).
  - The second singlet corresponds to the N-methyl group. In the 1-Me isomer, this is typically slightly downfield (~3.75 ppm) compared to the 3-Me isomer, but overlap is common. Do

not rely on this alone.

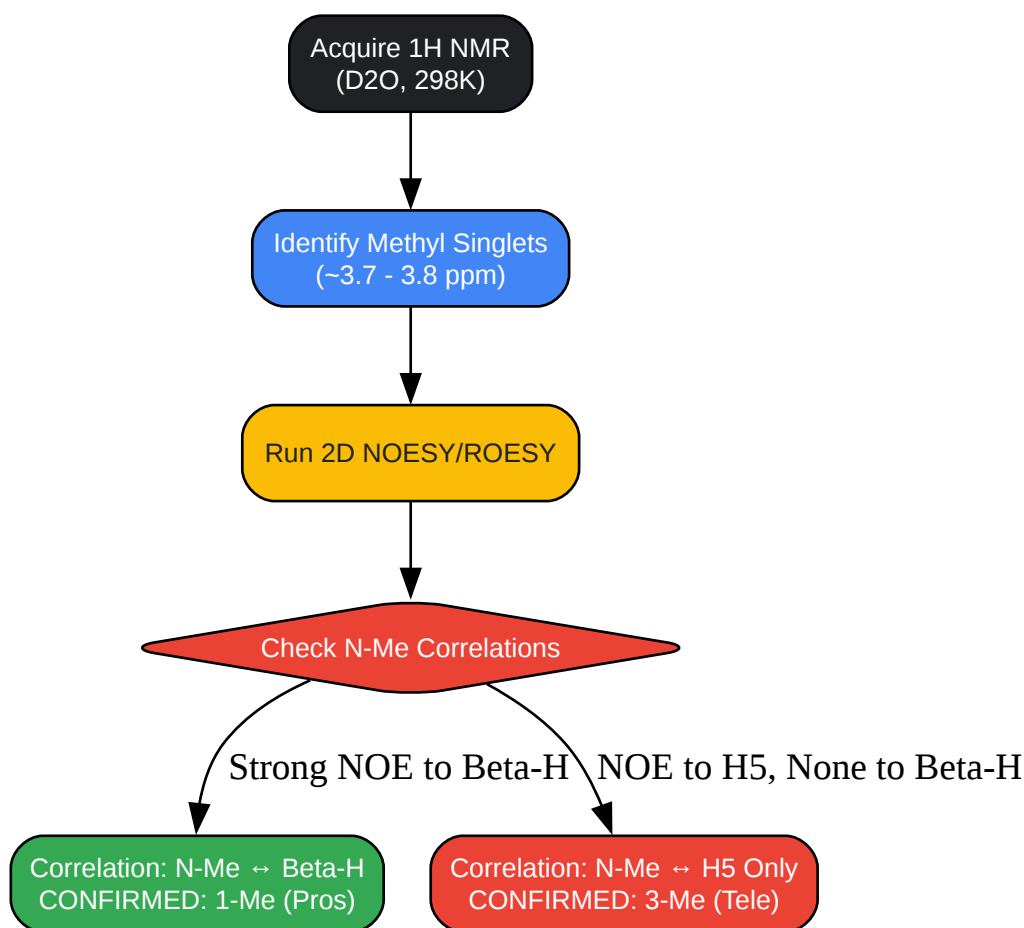
- The Aromatic Region (7.0 - 9.0 ppm):
  - H2 (C2-H): This proton is located between the two nitrogens. In the HCl salt, the ring is positively charged, deshielding this proton significantly (~8.65 ppm).
  - H5 (C5-H): In the 1-Me isomer, the methyl group is on N1 (far from C5). In the 3-Me isomer, the methyl is on N3 (closer to C5).

## The Regio-Confirmation Logic (Self-Validating Protocol)

Because chemical shifts drift, you must use 2D NMR to validate the structure. This protocol acts as a "checksum" for your molecule.

### Diagram 2: Analytical Decision Matrix

This flowchart guides the researcher through the confirmation process.



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Caption: The definitive test for 1-Me vs 3-Me histidine is the NOE correlation between the N-methyl group and the beta-protons of the side chain.

## Mechanism of Distinction

- H-His(1-Me)-OMe: The N1-Methyl group is spatially adjacent to the side-chain (-CH<sub>2</sub>). A NOESY spectrum will show a cross-peak between the N-Me singlet (~3.75) and the -CH multiplet (~3.40).
- H-His(3-Me)-OMe: The N3-Methyl group is on the far side of the ring, pointing away from the side chain. No NOE correlation will be observed with the -protons. Instead, you will see a strong correlation with the H2 and H5 ring protons.

## Quality Control & Impurity Profiling

When evaluating **H-His(1-Me)-OMe HCl** against alternatives, consider these common degradation pathways detectable by NMR.

### A. Hydrolysis (Loss of Methyl Ester)

- Indicator: Disappearance of the O-Methyl singlet at 3.82 ppm.
- New Signal: Appearance of a methanol peak (if fresh) or just the loss of integration area relative to the aromatic protons.
- Impact: The free acid (H-His(1-Me)-OH) has significantly different solubility and reactivity in peptide coupling.

### B. Racemization (D-Enantiomer)

- Indicator: Splitting of the N-Methyl singlet or Alpha-H triplet into small satellite peaks.
- Detection: Standard <sup>1</sup>H NMR cannot easily distinguish enantiomers.
- Solution: Add a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. If the sample is racemic, the signals will split.

## References

- IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." *Pure and Applied Chemistry*, vol. 56, no. [1] 5, 1984, pp. 595-624. [Link](#)
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- Gottlieb, H.E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." *Journal of Organic Chemistry*, vol. 62, no. 21, 1997, pp. 7512–7515. [Link](#)
- Alembertowicz, B., et al. "Regioselective synthesis of N-methylated histidines." *Beilstein Journal of Organic Chemistry*, vol. 16, 2020, pp. 2446–2453. (Validating synthetic routes and

regiochemical assignment). [Link](#)

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- 1. NMR Chemical Shifts of Impurities [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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